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molecular formula C6H7N3O4 B1392783 methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate CAS No. 796038-07-8

methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate

Cat. No. B1392783
M. Wt: 185.14 g/mol
InChI Key: FZEMXZUQMMIYQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07939550B2

Procedure details

500 mg (2.93 mM) of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 5 ml of N,N-dimethylformamide, to which 810 mg (5.86 mM, eq) of potassium carbonate was added. Subsequently, 0.49 ml (3.22 mM) of iodomethane was added dropwise thereto at 0° C., and the resulting mixture was stirred under a nitrogen atmosphere for 1 hour. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=10:1), to obtain 314 mg (56%) of the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[NH:7][N:6]=1)=[O:4].[C:13](=O)([O-])[O-].[K+].[K+].IC>CN(C)C=O>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[N:7]([CH3:13])[N:6]=1)=[O:4] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC(=O)C1=NNC(=C1)[N+](=O)[O-]
Name
Quantity
810 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.49 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
at 0° C., and the resulting mixture was stirred under a nitrogen atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resultant was extracted with ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solvent layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=NN(C(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 314 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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